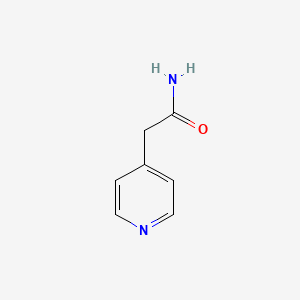

![molecular formula C6H11NO2 B1267967 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- CAS No. 7747-34-4](/img/structure/B1267967.png)

1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-

Übersicht

Beschreibung

“1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-” is a chemical compound . It is used for research and development . The compound is not suitable for human consumption or veterinary purposes .

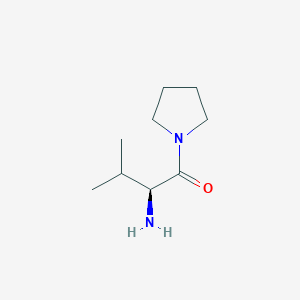

Synthesis Analysis

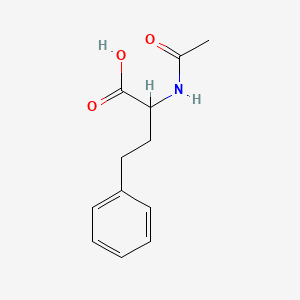

The synthesis of related compounds has been studied. For instance, new bicyclic oxazolidine compounds related to 1H,3H,5H-Oxazolo[3,4-c]oxazole have been synthesized.Molecular Structure Analysis

The molecular structure of this compound has been characterized using various methods, including spectroscopy and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, metal (II) complexes of dihydro-1H,3H,5H-oxazolo[3,4-c]oxazole-7a-carboxylic acid have been prepared.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 143.18 . More detailed properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

There’s potential for the compound to be used in therapeutic applications , such as tissue cross-linking agents in corneal and scleral treatments. This application leverages its ability to induce chemical reactions that strengthen biological tissues .

Safety And Hazards

Eigenschaften

IUPAC Name |

7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIJBUYJSIQULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COCN1COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074249 | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

CAS RN |

7747-34-4 | |

| Record name | 5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole, dihydro-7a-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of the synthesized 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- derivatives and how were they characterized?

A1: The research focuses on two derivatives of 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-:

- FT-IR Spectroscopy: This provided information about the functional groups present in the molecules. []

- 1H NMR Spectroscopy: This technique revealed details about the hydrogen atom environments within the molecules. []

- Single Crystal X-ray Diffraction Analysis: This provided definitive information about the three-dimensional structures of the compounds, including bond lengths, bond angles, and torsion angles. []

Q2: How did the researchers utilize computational chemistry to study the properties of these compounds?

A2: Density functional theory (DFT) calculations were employed at the B3LYP/6-31G** level of theory to gain insights into the properties of the synthesized compounds. []

- Geometric Optimization: DFT calculations were used to optimize the ground state geometries of the compounds. The calculated bond lengths, bond angles, and torsion angles showed good agreement with the experimental data obtained from X-ray crystallography. This validated the accuracy of the chosen computational method. []

- Electronic and Photophysical Properties: The researchers employed TD-DFT calculations at the B3LYP/6-31G** level of theory to investigate the electronic and photophysical properties of the compounds. These calculations revealed intramolecular charge transfer within both molecules. The absorption wavelengths were calculated both in a vacuum and in various solvents (acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, and methanol) to understand solvent effects on the electronic transitions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)